2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as BTA-EG6 and is a potent inhibitor of protein-protein interactions.
Wirkmechanismus
BTA-EG6 functions as a protein-protein interaction inhibitor by binding to the hydrophobic pocket of the Max protein, which is the binding partner of c-Myc. This binding prevents the formation of the c-Myc/Max heterodimer, which is required for c-Myc-dependent transcription. Additionally, BTA-EG6 has been shown to bind to the microtubule-binding repeat domains of tau protein, preventing its aggregation and promoting its clearance.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to induce apoptosis in cancer cells by inhibiting c-Myc-dependent transcription. Additionally, the compound has been found to reduce the levels of tau protein aggregation in vitro, suggesting its potential as a therapeutic agent for neurodegenerative diseases. However, the compound has not been extensively studied for its physiological effects, and further research is needed to determine its safety and efficacy in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
BTA-EG6 is a potent and selective inhibitor of protein-protein interactions, making it a valuable tool compound for the discovery of novel protein-protein interaction inhibitors. However, the compound has limited solubility in aqueous solutions, which may limit its use in certain assays. Additionally, the compound has not been extensively studied for its toxicity, and caution should be taken when handling the compound.
Zukünftige Richtungen
There are several potential future directions for the study of BTA-EG6. One direction is the development of BTA-EG6 derivatives with improved solubility and pharmacokinetic properties for in vivo studies. Another direction is the investigation of the compound's potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, the compound could be used as a tool compound for the discovery of novel protein-protein interaction inhibitors.
Synthesemethoden
The synthesis of BTA-EG6 involves the reaction of 2-chloro-3-(2-chlorophenyl)acrylonitrile with 4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-amine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction yields BTA-EG6 as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
BTA-EG6 has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. The compound has been shown to inhibit the interaction between the oncogenic transcription factor c-Myc and its binding partner Max, leading to the suppression of c-Myc-dependent transcription and the induction of apoptosis in cancer cells. BTA-EG6 has also been found to inhibit the aggregation of tau protein, which is a hallmark of Alzheimer's disease, suggesting its potential as a therapeutic agent for neurodegenerative diseases. Additionally, BTA-EG6 has been used as a tool compound for the discovery of novel protein-protein interaction inhibitors.
Eigenschaften
IUPAC Name |
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2O2S/c20-15-4-2-1-3-12(15)7-14(9-21)19-22-16(10-25-19)13-5-6-17-18(8-13)24-11-23-17/h1-8,10H,11H2/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHGDKAIBZBPBB-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CC4=CC=CC=C4Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/C4=CC=CC=C4Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.